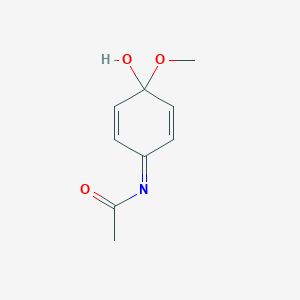
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs. Quinone imines play a crucial role in electron transfer processes in metabolic pathways such as photosynthesis and respiration .
Preparation Methods
The synthesis of N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the halogenation of corresponding quinone imines . Industrial production methods often involve solvent-free reactions or the use of specific solvents like ethanol in the presence of catalysts such as hydrochloric acid .
Chemical Reactions Analysis
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with potassium thiocyanate or thiourea to form 1,3-benzoxathiol-2-one derivatives . Common reagents used in these reactions include glacial acetic acid, ethanol, and hydrochloric acid. The major products formed from these reactions are often derivatives with significant pharmacological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various heterocyclic compounds. In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antifungal properties . Additionally, it is used in the industry as a component in the synthesis of pesticides and other biologically active substances .
Mechanism of Action
The mechanism of action of N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide involves its role as an electron transfer agent in metabolic processes. It interacts with molecular targets such as enzymes involved in redox reactions, thereby influencing cellular respiration and other metabolic pathways . The compound’s quinone imine structure allows it to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects .
Comparison with Similar Compounds
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide can be compared with other quinone imine derivatives such as N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide . These compounds share similar structural features but differ in their biological activities and applications. For example, the chlorinated derivatives exhibit higher fungicidal and insecticidal activities compared to this compound .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to participate in various reactions and exhibit diverse biological activities, making it a valuable compound for further study and industrial use.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-8-3-5-9(12,13-2)6-4-8/h3-6,12H,1-2H3 |
InChI Key |
UQZIALJDELBMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC(C=C1)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


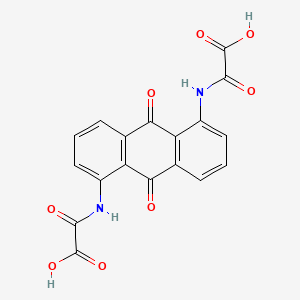
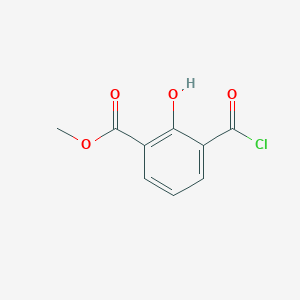
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
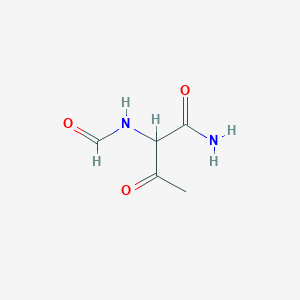
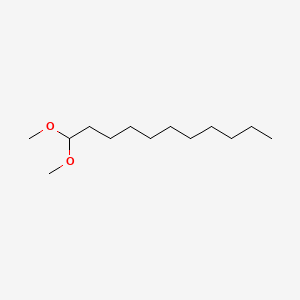
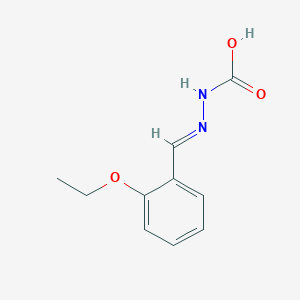
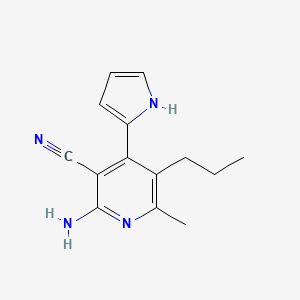
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
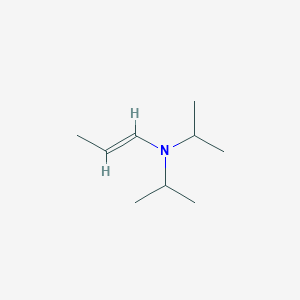
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)


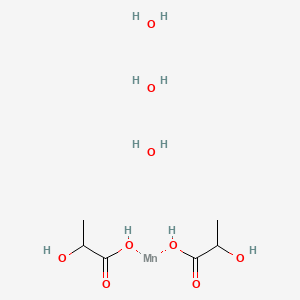
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
